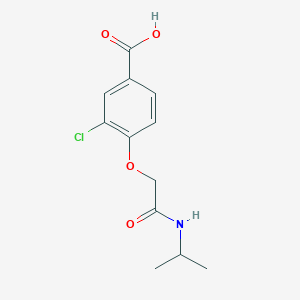

3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid

Description

3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid (CAS: 1049587-01-0) is a benzoic acid derivative with a molecular formula of C₁₂H₁₄ClNO₄ and a molecular weight of 271.70 g/mol . Its structure consists of a benzoic acid backbone substituted at the 3-position with a chlorine atom and at the 4-position with a 2-(isopropylamino)-2-oxoethoxy group. Its synthesis typically involves multi-step reactions, including coupling of substituted amines with chloroacetyl chloride intermediates under reflux conditions, as seen in analogous compounds .

Properties

IUPAC Name |

3-chloro-4-[2-oxo-2-(propan-2-ylamino)ethoxy]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-7(2)14-11(15)6-18-10-4-3-8(12(16)17)5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTVWHYCCWBGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=C(C=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The nitration of a suitable aromatic precursor to introduce a nitro group.

Reduction: Reduction of the nitro group to an amino group.

Chlorination: Introduction of the chloro group via electrophilic aromatic substitution.

Amidation: Formation of the isopropylamino group through amidation reactions.

Esterification: Introduction of the oxoethoxy group through esterification reactions.

Hydrolysis: Hydrolysis of the ester to yield the final benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, often utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.

Hydrolysis: Hydrolysis reactions can cleave ester or amide bonds to yield carboxylic acids or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), can promote hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemical Reactions

The compound can undergo various reactions:

- Oxidation : To introduce additional functional groups.

- Reduction : To create more reactive intermediates.

- Substitution : Nucleophilic substitution can replace the chloro group.

- Hydrolysis : Cleavage of ester or amide bonds to yield carboxylic acids or amines.

Scientific Research Applications

3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid has several notable applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : It serves as a building block for more complex organic molecules and is utilized in various organic reactions.

Biology

- Enzyme Inhibition Studies : The compound can act as a probe to investigate biological pathways and enzyme activities.

- Potential Antimicrobial Activity : Initial studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in infection treatment.

- Anti-inflammatory Effects : Its structural components indicate potential interactions with inflammatory pathways, suggesting it could act as an anti-inflammatory agent.

Industrial Applications

- Specialty Chemicals Production : Utilized in developing agrochemicals and materials science research due to its unique functional groups that facilitate various chemical interactions.

Biological Activities

Research indicates significant potential in several areas:

- Antimicrobial Activity : Suggests effectiveness against certain pathogens.

- Anti-inflammatory Effects : May influence inflammatory responses through modulation of signaling pathways.

- Enzyme Modulation : Influences proteasomal and lysosomal activities critical for cellular homeostasis.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropylamino groups may facilitate binding to active sites, while the oxoethoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid (CAS: 1050929-56-0)

- Molecular Formula: C₁₁H₁₂ClNO₄

- Molecular Weight : 257.68 g/mol

- Key Difference: The ethylamino group replaces the isopropylamino moiety.

- Implications : The shorter ethyl chain reduces steric hindrance and may enhance solubility in polar solvents compared to the bulkier isopropyl group. However, the reduced hydrophobicity could diminish membrane permeability in biological systems.

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid (CAS: 2749705-57-3)

- Molecular Formula: C₁₃H₁₄ClNO₄

- Molecular Weight : 283.71 g/mol

- Key Difference: The cyclobutylamino group introduces a strained cyclic structure.

- Implications : The rigid cyclobutane ring may enhance binding affinity to target proteins through conformational restriction, albeit at the cost of synthetic complexity .

Aromatic Substitution Patterns

3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid (CAS: 522624-52-8)

- Molecular Formula: C₁₆H₁₆NO₆

- Hydrogen Bonding: 2 donors, 7 acceptors

- Key Difference: Methoxy groups at the 3-position and a 2-methoxyphenylamino substituent replace the chlorine and isopropylamino groups.

- The additional methoxy group on the phenylamino moiety may enhance π-π stacking interactions in molecular recognition .

Functional Group Modifications

4-{(E)2-[3-Chloro-4-(dodecyloxy)phenyl]ethenyl}benzoic acid chloride

- Molecular Formula : C₂₇H₃₅Cl₂O₃

- Key Difference: A long dodecyloxy chain and a chlorinated ethenyl group replace the isopropylamino-ethoxy moiety.

- Implications: The dodecyloxy chain confers significant hydrophobicity, making this compound suitable for lipid membrane studies or as a surfactant in drug delivery systems.

Data Tables

Table 1. Comparative Molecular Properties of Selected Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number |

|---|---|---|---|---|

| This compound | C₁₂H₁₄ClNO₄ | 271.70 | Isopropylamino | 1049587-01-0 |

| 3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid | C₁₁H₁₂ClNO₄ | 257.68 | Ethylamino | 1050929-56-0 |

| 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid | C₁₃H₁₄ClNO₄ | 283.71 | Cyclobutylamino | 2749705-57-3 |

| 3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid | C₁₆H₁₆NO₆ | 318.30 | Methoxyphenylamino | 522624-52-8 |

Research Findings and Implications

- Bioactivity: The isopropylamino group in this compound may improve metabolic stability compared to ethylamino analogs, as bulkier substituents often resist enzymatic degradation .

- Solubility: Ethylamino derivatives exhibit higher aqueous solubility, whereas cyclobutylamino analogs balance hydrophobicity and rigidity for targeted delivery .

- Synthetic Accessibility: The use of palladium on charcoal for nitro-group reduction (as in 4-amino-3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid) highlights scalable routes for amino-functionalized derivatives .

Biological Activity

3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid is a synthetic organic compound characterized by its complex structure, which includes a chloro group, an isopropylamino group, and an oxoethoxy moiety attached to a benzoic acid backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₄ClNO₄

- Molecular Weight : 271.70 g/mol

- Structure : The structural complexity allows it to interact with various biological targets, potentially influencing several biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and isopropylamino groups facilitates binding to active sites on target molecules, while the oxoethoxy group can engage in hydrogen bonding. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits significant potential in several areas:

- Antimicrobial Activity : Initial studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : The structural components suggest interactions with inflammatory pathways, potentially acting as an anti-inflammatory agent.

- Enzyme Modulation : The compound has been shown to influence proteasomal and lysosomal activities, which are crucial for cellular homeostasis and protein degradation processes .

Study on Enzyme Activity

A study evaluated the impact of various benzoic acid derivatives on proteasome and cathepsin activities in human foreskin fibroblasts. Among the compounds tested, this compound demonstrated significant activation of cathepsins B and L, suggesting its role in enhancing protein degradation pathways .

| Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) |

|---|---|---|

| Compound 1 | 467.3 ± 3.9 | Not reported |

| Compound 2 | Not reported | Not reported |

| This compound | Significant Activation | Significant Activation |

Cytotoxicity Evaluation

In cytotoxicity assays conducted on cancer cell lines (Hep-G2 and A2058), as well as normal skin fibroblasts (CCD25sk), the compound exhibited low cytotoxic effects at concentrations up to 10 μg/mL, indicating a favorable safety profile for further development .

Synthesis and Application

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

- Nitration

- Reduction

- Chlorination

- Amidation

- Esterification

This synthetic route allows for the efficient production of the compound while maintaining high purity levels suitable for research applications .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid?

- Methodological Answer: The synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route includes:

Chlorination : Introduce the chlorine substituent at the 3-position via electrophilic aromatic substitution, using FeCl₃ as a catalyst under controlled conditions .

Etherification : Couple the 4-hydroxy group with 2-(isopropylamino)-2-oxoethyl bromide via nucleophilic substitution (SN2), requiring anhydrous conditions and a base like K₂CO₃ .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .

Q. How should this compound be characterized using spectroscopic methods?

- Methodological Answer:

- NMR : Confirm structural integrity via - and -NMR. Key signals include:

- Aromatic protons (δ 7.2–8.1 ppm for benzoic acid),

- Isopropyl CH₃ (δ 1.1–1.3 ppm),

- Ether OCH₂CO (δ 4.2–4.5 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for amide and carboxylic acid) and ether C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ions. High-resolution MS validates molecular formula .

Q. What safety precautions are essential during handling?

- Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles (P280, P305) .

- Ventilation : Use fume hoods to avoid inhalation (P261, P271) .

- Storage : Keep in a dry, airtight container at 2–8°C (P233, P410) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P390) .

Advanced Research Questions

Q. How can contradictions between computational and experimental binding data be resolved in molecular docking studies?

- Methodological Answer:

- Validation : Compare docking results (e.g., AutoDock Vina) with experimental crystallographic data. Refine force fields using SHELX-refined X-ray structures to improve accuracy .

- Dynamic Analysis : Perform molecular dynamics (MD) simulations (AMBER/GROMACS) to assess binding stability over time. Adjust protonation states of the carboxylic acid group under physiological pH .

- Experimental Cross-Check : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and validate computational predictions .

Q. What challenges arise in crystallizing this compound for X-ray diffraction?

- Methodological Answer:

- Solubility Issues : The polar carboxylic acid and ether groups complicate solvent selection. Screen mixed solvents (e.g., DMSO/water) for slow evaporation .

- Twining : Use SHELXD for structure solution if twinning is detected. Optimize crystal growth via seeding or temperature gradients .

- Data Collection : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. SHELXL refinement with anisotropic displacement parameters improves model accuracy .

Q. What mechanistic insights support its potential as an enzyme inhibitor?

- Methodological Answer:

- Target Identification : The compound’s structural analogs (e.g., 3-chloro-4-hydroxybenzoic acid derivatives) inhibit enzymes like alcohol dehydrogenase (ADH) via competitive binding to the active site .

- SAR Studies : Modify the isopropylamide group to enhance hydrogen bonding with catalytic residues (e.g., His, Asp). Test inhibitory activity via kinetic assays (IC₅₀ determination) .

- Computational Modeling : Perform docking with ADH (PDB: 1HSO) to predict binding modes. Validate with site-directed mutagenesis to identify critical residues .

Q. How to address discrepancies in synthetic yields between small-scale and bulk reactions?

- Methodological Answer:

- Scale-Up Factors : Optimize mixing efficiency and heat dissipation to avoid side reactions (e.g., hydrolysis of the amide group). Use flow chemistry for controlled reagent addition .

- Byproduct Analysis : Characterize impurities via LC-MS and adjust reaction stoichiometry (e.g., excess bromoethyl reagent to drive etherification) .

- Process Monitoring : Implement in situ FTIR or Raman spectroscopy to track reaction progression and identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.